2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core linked to an azetidine ring, which is further substituted with a sulfonyl group attached to a 2-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (–OCF₃) enhances lipophilicity and metabolic stability, while the sulfonyl group (–SO₂–) contributes to hydrogen bonding and molecular rigidity. Such structural motifs are common in agrochemicals and pharmaceuticals, where trifluoromethyl/trifluoromethoxy groups improve bioavailability and target affinity .
The synthesis of analogous compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, as demonstrated in , where a similar trifluoromethoxy-containing triazole was synthesized via photoredox and click chemistry .
Properties
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFLYHUULOISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative, such as trifluoromethoxyphenylsulfonyl chloride, under basic conditions.
Formation of the triazole ring: The final step involves the cycloaddition reaction between the azetidine-sulfonyl intermediate and an azide derivative to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the trifluoromethoxyphenyl and sulfonyl groups can enhance binding affinity and specificity, while the azetidine and triazole rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations:
- Heterocyclic Diversity : Unlike triazolo-pyrimidine hybrids , the target compound’s azetidine-triazole system offers a smaller, more rigid scaffold, which may improve membrane permeability.
- Synthetic Routes : The target compound’s synthesis (inferred from ) involves advanced photoredox and CuAAC methods, while simpler analogs (e.g., ) use conventional sulfonylation and cyclization.
Table 2: Comparative Bioactivity and Stability
Key Findings:
- Lipophilicity : The target compound’s LogP (~3.2) is intermediate, balancing membrane penetration and solubility better than the highly lipophilic pesticide derivative .
- Thermal Stability : The sulfonyl group in the target compound likely contributes to higher thermal stability (>200°C) compared to triazolo-pyrimidine hybrids (~150°C) .
Mechanistic and Application Differences
- Agrochemical Potential: The trifluoromethoxy group in the target compound aligns with trends in modern pesticides (e.g., ’s triazole derivatives), where fluorine substituents enhance insecticidal activity .
Biological Activity
The compound 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS Number: 2320685-58-1) is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a trifluoromethoxy group and a sulfonamide moiety, which may enhance its pharmacological properties.
- Molecular Formula : C₁₂H₁₁F₃N₄O₃S
- Molecular Weight : 348.30 g/mol
- Structural Characteristics : The presence of the trifluoromethoxy group contributes to the compound's lipophilicity and potential biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit various biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds with similar structures have shown strong antifungal effects against various strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL compared to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented:
- Cytotoxicity Tests : In vitro studies reported that related triazole compounds exhibited IC₅₀ values in the range of 12.22–60.20 µM against cancer cell lines such as HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). These values were comparable to established chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features:
- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity against tumor cells. For example, modifications that increase electron density have been correlated with improved efficacy against various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide-triazole derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 1–8 µg/mL against strains like Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity .
Study 2: Anticancer Potential
In another investigation focusing on triazole-containing hybrids, researchers found that certain derivatives showed promising anticancer activity with IC₅₀ values lower than those of conventional chemotherapeutics. This study highlighted the potential of these compounds in developing new cancer treatments .
Q & A
Q. What are the established synthetic routes for 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole?
The synthesis typically involves three key steps:
Azetidine ring formation : Cyclization of amine and halide precursors under basic conditions (e.g., K₂CO₃ in DMF).
Sulfonylation : Reaction of the azetidine intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base like triethylamine.
Triazole incorporation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click chemistry") to introduce the 1,2,3-triazole moiety .
Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for validation .
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : To confirm regiochemistry of the triazole and sulfonyl group positioning.
- High-resolution mass spectrometry (HRMS) : For molecular weight verification.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between the azetidine and triazole rings) .
- IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
Q. How is the compound screened for preliminary biological activity?
- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, cytochrome P450) are incubated with the compound to measure IC₅₀ values.
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains .
- Cell viability assays : MTT or resazurin-based methods to assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How does regioselectivity in Click chemistry impact the synthesis of the triazole moiety?
Copper(I) catalysts favor 1,4-regioselectivity in azide-alkyne cycloadditions, ensuring consistent triazole geometry. Alternative ruthenium catalysts (e.g., RuCl₃) yield 1,5-regioisomers, which may alter bioactivity. Reaction optimization (solvent: DMF/H₂O; temperature: 25–60°C) is essential to suppress side products .
Q. What insights do crystallographic studies provide about molecular interactions?
X-ray data reveal steric hindrance between the trifluoromethoxy group and the sulfonyl-azetidine ring, influencing conformational flexibility. Dihedral angles >30° suggest non-planar arrangements that may reduce binding affinity to rigid enzyme pockets .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Azetidine ring expansion : Compare activity of azetidine vs. pyrrolidine analogs to assess ring size impact on target binding .
- Triazole substitution : Introduce methyl or phenyl groups at the triazole N-2 position to enhance lipophilicity and membrane permeability .
Q. How should researchers address contradictory bioactivity data across studies?
- Validate assay conditions : Check for batch-to-batch compound purity (HPLC ≥95%) and solvent effects (DMSO vs. saline).
- Reproduce experiments : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
- Molecular docking : Compare binding poses in enzyme active sites to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
Q. What strategies improve metabolic stability in pharmacokinetic studies?
- Prodrug modification : Esterify the triazole to reduce first-pass metabolism.
- Deuterium labeling : Replace labile hydrogen atoms (e.g., azetidine C-H) to slow oxidative degradation.
- In vitro microsomal assays : Use liver microsomes (human/rat) to identify major metabolites and guide structural refinements .
Q. How can computational modeling predict binding modes?
- Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., EGFR kinase) using crystallographic data for parameterization.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. What factors influence stereochemical outcomes during azetidine ring formation?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to enforce specific configurations.
- Catalyst control : Asymmetric hydrogenation with Rh(I) catalysts (e.g., BINAP-Rh) achieves >90% enantiomeric excess.
- Crystallization-induced asymmetric transformation : Thermodynamic control in polar solvents (e.g., MeOH/H₂O) enriches desired diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
